6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine
Overview
Description
6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Interaction with Central Nervous System Receptors :
- The compound 6-chloro-3-methoxy-2-(p-tolyl)imidazo[1,2-b]pyridazine, related to 6-Chloro-3-(3-(trifluoromethyl)phenyl)imidazo[1,2-b]pyridazine, was found to be active in displacing [3H]diazepam bound to rat brain plasma membranes, indicating a potential interaction with central nervous system receptors (Barlin, Davies, & Ngu, 1988).
Interaction with Benzodiazepine Receptors :
- Research has shown that certain derivatives, including 6-chloro variants of imidazo[1,2-b]pyridazines, interact with central and mitochondrial benzodiazepine receptors. This suggests potential applications in studying these receptor systems (Barlin, Davies, & Harrison, 1997).
Synthetic Approaches and Derivatives :
- Synthesis techniques for 6-chloro-3-methoxy-2-phenylimidazo[1,2-b]pyridazine and related compounds have been developed, highlighting the chemical versatility and potential for creating diverse derivatives with varied applications (Barlin, 1986).
Binding Affinity to Peripheral-Type Benzodiazepine Receptors :
- Specific 6-chloro-2-phenylimidazo[1,2-b]pyridazine derivatives show strong and selective binding to peripheral-type benzodiazepine receptors. This indicates a possible use in studying or targeting these receptors for therapeutic purposes (Barlin, Davies, Harrison, Ireland, & Willis, 1996).
Antimicrobial and Antimalarial Activities :
- Sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-b]pyridazine moiety, synthesized from 6-chloro-2-substituted aryl imidazo[1,2-b]pyridazine derivatives, have shown in vitro antimicrobial and antimalarial activities (Bhatt, Kant, & Singh, 2016).
Potential Probes for Peripheral Benzodiazepine Receptors Study :
- Iodine-labeled imidazo[1,2-b]pyridazines have been synthesized for potential use in studying peripheral benzodiazepine receptors using SPECT, indicating their use in diagnostic imaging or receptor studies (Katsifis, Barlin, Mattner, & Dikić, 2004).
Potential Applications in Cancer Treatment :
- Derivatives of imidazo[1,2-b]pyridazine, including those with trifluoromethylphenyl groups, have been studied as VEGFR2 kinase inhibitors, showing potential in treating cancer through the inhibition of tumor angiogenesis (Miyamoto et al., 2012).
Properties
IUPAC Name |
6-chloro-3-[3-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-11-4-5-12-18-7-10(20(12)19-11)8-2-1-3-9(6-8)13(15,16)17/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABGVXWXZKTQBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C3N2N=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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